

Application of Tris-glycine buffers in SDS-PAGE electrophoresis.

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Compound of Interest

Compound Name: Glycine phosphate

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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique for the separation of proteins based on their molecular weight. The most widely used method is the discontinuous buffer system developed by Laemmli, which employs Tris-glycine buffers.^{[1][2]} This system utilizes a stacking gel with a lower pH and acrylamide concentration to concentrate protein samples into sharp bands before they enter the resolving gel, which has a higher pH and acrylamide concentration for separation.^{[3][4]} The Tris-glycine buffer system, in conjunction with SDS, ensures that proteins migrate through the polyacrylamide matrix primarily as a function of their size, providing a reliable method for protein analysis, purity assessment, and molecular weight determination.^{[5][6]}

Principle of the Discontinuous Tris-Glycine Buffer System

The separation of proteins in a Tris-glycine SDS-PAGE system relies on a discontinuous buffer system, creating a moving boundary that stacks proteins into narrow bands.^[1] This "stacking effect" enhances resolution.^[1] The system consists of three key components: the stacking gel, the resolving gel, and the electrode running buffer, each with a distinct pH and ionic composition.

The key players in this system are chloride ions (from Tris-HCl in the gel buffers) and glycinate ions (from the Tris-glycine running buffer).^[3] Chloride ions act as the "leading" ions due to their high electrophoretic mobility, while glycinate ions are the "trailing" ions.^[7]

At the pH of the stacking gel (pH 6.8), glycine exists predominantly as a zwitterion with a near-neutral charge, causing it to migrate slowly.^[8] The highly mobile chloride ions move ahead, creating a zone of lower conductivity with a steep voltage gradient.^[6] This gradient sweeps the SDS-coated proteins, which have an intermediate mobility, and concentrates them into a very thin zone between the leading chloride ions and the trailing glycinate ions.^[6]

When this stacked procession reaches the resolving gel (pH 8.8), the higher pH causes the glycine to become fully negatively charged (glycinate), increasing its mobility.^[8] The glycinate ions then overtake the proteins and migrate behind the chloride front.^[9] Freed from the stacking effect, the proteins now move through the sieving matrix of the resolving gel and are separated based on their molecular weight.^[6]

Key Components and Their Functions

Component	Function
Tris (Tris(hydroxymethyl)aminomethane)	A buffering agent used to maintain a stable pH in the gel and running buffers. [3] Its pKa is around 8.1, making it effective in the pH ranges used for both stacking and resolving gels. [3]
Glycine	An amino acid that functions as the trailing ion in the discontinuous buffer system. [3] Its charge is pH-dependent, which is crucial for the stacking effect. [8]
SDS (Sodium Dodecyl Sulfate)	An anionic detergent that denatures proteins, disrupting their secondary, tertiary, and quaternary structures. [9] It coats proteins with a uniform negative charge, ensuring that their migration in the electric field is proportional to their molecular weight. [5]
Acrylamide/Bis-acrylamide	The building blocks of the polyacrylamide gel matrix. The concentration of acrylamide determines the pore size of the gel, which dictates the separation range of proteins. [5]
Ammonium Persulfate (APS) & TEMED	APS is the initiator and TEMED is the catalyst for the polymerization of the acrylamide and bis-acrylamide to form the gel matrix. [10]

Experimental Protocols

Buffer and Reagent Preparation

Table 1: Stock Solutions

Stock Solution	Composition	Preparation (for 1 L)
30% Acrylamide/Bis-acrylamide Solution (29:1)	290 g Acrylamide, 10 g N,N'-methylenebisacrylamide	Dissolve in deionized water and bring the final volume to 1 L. Store at 4°C in the dark. Caution: Acrylamide is a neurotoxin.
1.5 M Tris-HCl, pH 8.8 (Resolving Gel Buffer)	181.7 g Tris base	Dissolve in ~800 mL deionized water, adjust pH to 8.8 with HCl, and bring the final volume to 1 L. Store at 4°C.[11]
0.5 M Tris-HCl, pH 6.8 (Stacking Gel Buffer)	60.55 g Tris base	Dissolve in ~800 mL deionized water, adjust pH to 6.8 with HCl, and bring the final volume to 1 L. Store at 4°C.[11]
10% (w/v) SDS	100 g SDS	Dissolve in 900 mL deionized water with gentle stirring and bring to a final volume of 1 L. Store at room temperature.[11]
10% (w/v) Ammonium Persulfate (APS)	1 g APS	Dissolve in 10 mL deionized water. Prepare fresh daily.[11]
TEMED (N,N,N',N'-Tetramethylethylenediamine)	-	Store at 4°C, protected from light.

Table 2: Running and Sample Buffers

Buffer	Composition (1X)	Preparation of 10X Stock (for 1 L)
Tris-Glycine-SDS Running Buffer	25 mM Tris, 192 mM Glycine, 0.1% SDS, pH ~8.3	30.3 g Tris base, 144 g Glycine, 10 g SDS. Dissolve in deionized water and bring to 1 L. Do not adjust the pH. Dilute 1:10 with deionized water for use. [7] [12] [13]
2X Laemmli Sample Buffer	62.5 mM Tris-HCl pH 6.8, 2% SDS, 10% Glycerol, 0.01% Bromophenol Blue	To prepare 10 mL: 2.5 mL of 0.5 M Tris-HCl pH 6.8, 2 mL of 10% SDS, 2 mL of Glycerol, 0.5 mL of 0.1% Bromophenol Blue, and adjust the volume to 10 mL with deionized water. Add β-mercaptoethanol to a final concentration of 5% (v/v) or DTT to 50 mM just before use. [7] [14]

Gel Casting Protocol

Table 3: Resolving and Stacking Gel Formulations (for one mini-gel)

Component	4% Stacking Gel	8% Resolving Gel	10% Resolving Gel	12% Resolving Gel	15% Resolving Gel
Deionized Water	3.05 mL	4.6 mL	3.9 mL	3.3 mL	2.3 mL
30% Acrylamide/Bis-acrylamide	0.65 mL	2.7 mL	3.3 mL	4.0 mL	5.0 mL
1.5 M Tris-HCl, pH 8.8	-	2.5 mL	2.5 mL	2.5 mL	2.5 mL
0.5 M Tris-HCl, pH 6.8	1.25 mL	-	-	-	-
10% SDS	50 µL	100 µL	100 µL	100 µL	100 µL
10% APS	25 µL	50 µL	50 µL	50 µL	50 µL
TEMED	5 µL	10 µL	10 µL	10 µL	10 µL
Total Volume	5 mL	10 mL	10 mL	10 mL	10 mL

Procedure:

- Assemble Gel Cassette: Thoroughly clean and assemble the glass plates and spacers of the gel casting apparatus according to the manufacturer's instructions.
- Prepare and Pour Resolving Gel:
 - In a small beaker or tube, mix the appropriate volumes of deionized water, 30% acrylamide/bis-acrylamide solution, 1.5 M Tris-HCl (pH 8.8), and 10% SDS for the desired resolving gel percentage.[10]
 - Add the 10% APS and TEMED, gently swirl to mix, and immediately pour the solution into the gel cassette, leaving enough space for the stacking gel (approximately 1.5 cm).[10]

- Overlay the gel with a thin layer of water-saturated n-butanol or isopropanol to ensure a flat surface and prevent oxygen inhibition of polymerization.[4]
- Allow the gel to polymerize for 30-60 minutes.
- Prepare and Pour Stacking Gel:
 - Once the resolving gel has polymerized, pour off the overlay and rinse the top of the gel with deionized water.
 - In a separate tube, mix the components for the stacking gel.[10]
 - Add 10% APS and TEMED, gently swirl, and pour the stacking gel solution on top of the polymerized resolving gel.
 - Immediately insert the comb, ensuring no air bubbles are trapped.
 - Allow the stacking gel to polymerize for 30-60 minutes.[4]

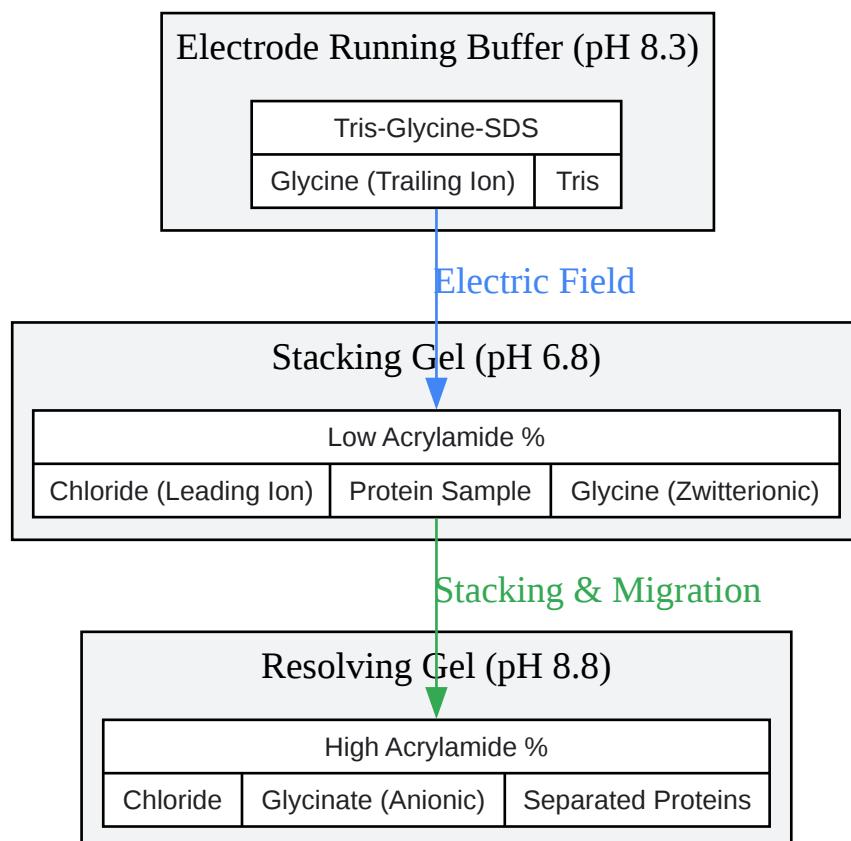
Electrophoresis Protocol

- Sample Preparation:
 - Mix your protein sample with an equal volume of 2X Laemmli sample buffer.
 - Heat the samples at 95-100°C for 5 minutes to facilitate denaturation and SDS binding.
- Electrophoresis Setup:
 - Remove the comb from the polymerized gel and rinse the wells with 1X Tris-Glycine-SDS running buffer.
 - Place the gel cassette into the electrophoresis tank.
 - Fill the inner and outer chambers of the tank with 1X Tris-Glycine-SDS running buffer.
- Sample Loading and Running:
 - Carefully load the prepared protein samples and a molecular weight marker into the wells.

- Connect the electrophoresis unit to a power supply and run the gel at a constant voltage or current. Typical running conditions for a mini-gel are 100-150 V for 60-90 minutes, or until the bromophenol blue dye front reaches the bottom of the gel.

Visualizations

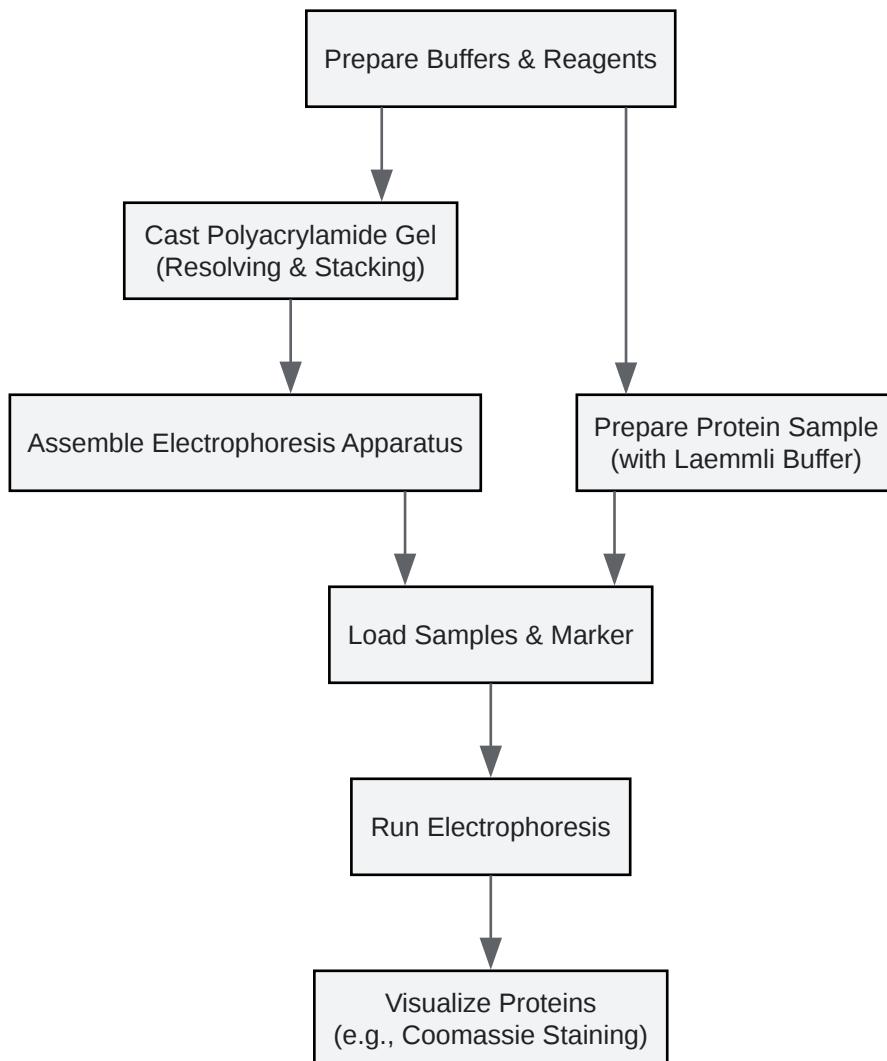
Discontinuous Buffer System Principle



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Caption: Principle of the discontinuous Tris-glycine buffer system.

SDS-PAGE Experimental Workflow



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Caption: General workflow for SDS-PAGE using a Tris-glycine system.

Troubleshooting and Considerations

- "Smiling" bands: This can be caused by uneven heat distribution. Running the gel at a lower voltage or in a cold room can help.
- Fuzzy or diffuse bands: This may result from improper gel polymerization, old running buffer, or protein degradation. Ensure fresh APS and high-quality reagents are used.
- Distorted bands: This can be due to high salt concentrations in the sample. Desalting the sample prior to loading may be necessary.

- Protein modification: The high pH of the resolving gel in the Laemmli system can sometimes lead to protein modifications like deamination or alkylation.[\[1\]](#) For sensitive proteins, alternative buffer systems like Bis-Tris may be considered.

Conclusion

The Tris-glycine buffer system remains a cornerstone of protein analysis due to its reliability, cost-effectiveness, and high resolution.[\[1\]](#) By understanding the principles behind the discontinuous buffer system and following standardized protocols, researchers can consistently achieve high-quality separation of proteins, which is critical for a wide range of applications in basic research and drug development.

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